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molecular formula C21H14Cl4O3 B8498235 3,4-Bis[(3,4-dichlorophenyl)methoxy]benzaldehyde CAS No. 88015-47-8

3,4-Bis[(3,4-dichlorophenyl)methoxy]benzaldehyde

Cat. No. B8498235
M. Wt: 456.1 g/mol
InChI Key: OWKMBCMNEJTMAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537880

Procedure details

To a solution of 2 g of 3,4-dihydroxybenzaldehyde in 40 ml of acetone, were added 4.40 g of anhydrous potassium carbonate and 6.24 g of 3,4-dichlorobenzyl bromide. The mixture was refluxed for 24 hours. The reaction mixture was then removed of the acetone by distillation under reduced pressure, admixed with 200 ml of water, and the intended product was extracted with 200 ml of chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and stripped of the chloroform by distillation under reduced pressure to precipitate white crystals. The raw crystals were recrystallized from ethyl alcohol to give 4.99 g of colorless crystals having a melting point of 181°-183° C. The IR absorption spectrum of the compound, as measured in KBr-tablet, showed the following absorption maxima (in wave number, cm-1) 658, 693, 710, 760, 795, 805, 830, 875, 1030, 1135, 1168, 1200, 1245, 1280, 1370, 1403, 1437, 1460, 1470, 1510, 1585, 1600, 1690, 2730, 2830, 2870, 2910, and 3070.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1O)[CH:5]=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21]Br>CC(C)=O>[Cl:17][C:18]1[CH:19]=[C:20]([CH:23]=[CH:24][C:25]=1[Cl:26])[CH2:21][O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:14][CH2:11][C:23]1[CH:20]=[CH:19][C:18]([Cl:17])=[C:25]([Cl:26])[CH:24]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
Quantity
4.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.24 g
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then removed of the acetone by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the intended product was extracted with 200 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
stripped of the chloroform by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to precipitate white crystals
CUSTOM
Type
CUSTOM
Details
The raw crystals were recrystallized from ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(COC=2C=C(C=O)C=CC2OCC2=CC(=C(C=C2)Cl)Cl)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.99 g
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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